molecular formula C11H14ClNO B12792435 N-(2-Chloroethyl)-3,4-dimethylbenzamide CAS No. 15257-87-1

N-(2-Chloroethyl)-3,4-dimethylbenzamide

Cat. No.: B12792435
CAS No.: 15257-87-1
M. Wt: 211.69 g/mol
InChI Key: BHIXUJAVQJKHLA-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-3,4-dimethylbenzamide is a benzamide derivative featuring a 3,4-dimethylphenyl backbone and a 2-chloroethylamine substituent. Benzamides with halogenated or alkylated substituents are often explored for applications in medicinal chemistry, flavor enhancement, or material science due to their tunable electronic and steric properties. For instance, compounds like (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) are potent umami flavor agonists , whereas chloroethyl-containing compounds (e.g., nitrosoureas) are studied for alkylating activity in cross-linking DNA .

Properties

CAS No.

15257-87-1

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-(2-chloroethyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C11H14ClNO/c1-8-3-4-10(7-9(8)2)11(14)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

BHIXUJAVQJKHLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-chloroethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: 3,4-dimethylbenzoic acid and 2-chloroethylamine.

    Reaction Conditions: The reaction is typically conducted in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of 2-chloroethylamine.

    Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

Major Products

    Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.

    Oxidation: Products include 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.

    Reduction: Products include N-(2-aminoethyl)-3,4-dimethylbenzamide.

Scientific Research Applications

N-(2-Chloroethyl)-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study biochemical pathways involving amide bonds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-3,4-dimethylbenzamide involves its interaction with biological molecules through its reactive chloroethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The compound’s ability to form stable adducts with biomolecules makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) N-(2-Chloroethyl) vs. Methoxy-Methylpentan-2-yl (S9229)
  • S9229 (CAS 851669-60-8) is an umami flavor agonist with a 3,4-dimethylbenzamide core and a chiral methoxy-methylpentan-2-yl group. It activates the human umami receptor (hTAS1R1/hTAS1R3) at 1,000-fold lower concentrations than monosodium glutamate (MSG) .
  • N-(2-Chloroethyl)-3,4-dimethylbenzamide lacks the chiral methoxy group but includes a reactive 2-chloroethyl substituent. This suggests divergent applications: S9229 is food-safe , while the chloroethyl variant may require toxicological evaluation for genotoxicity.
(b) Chloroethyl vs. Fluorophenyl Derivatives
  • N-(4-Chloro-2-fluorophenyl)-3,4-dimethylbenzamide (MW 277.72, logP 4.83) and N-(4-fluorophenyl)-3,4-dimethylbenzamide (MW 243.28) feature halogenated aryl substituents. Their higher lipophilicity (logP >4) compared to S9229 (which has a branched alkyl group) may enhance membrane permeability but reduce water solubility (logSw -4.86 for the fluorophenyl derivative) .

Metabolic and Toxicological Profiles

(a) Metabolism of S9229
  • S9229 undergoes rapid oxidative metabolism in rat and human liver microsomes, producing hydroxylated, demethylated, and glucuronidated metabolites. The primary metabolite (54% abundance) is the C-4 hydroxymethyl derivative, with minor contributions from O-demethylation (<19%) .
  • This compound may exhibit distinct metabolic pathways due to the reactive chloroethyl group.
(b) Toxicity Considerations
  • In contrast, nitrosoureas with chloroethyl groups exhibit dose-dependent toxicity linked to alkylating activity and carbamoylation . If the target compound retains similar reactivity, rigorous genotoxicity assessments (e.g., comet assays, chromosome aberration tests) would be warranted, as seen for structurally ambiguous flavoring agents like 2-isopropyl-N,2,3-trimethylbutyramide .

Physicochemical Properties

Compound Molecular Weight logP logSw Hydrogen Bond Acceptors
This compound* ~237.7 ~3.0† ~-3.5† 2
S9229 293.38 ~4.0 - 3
N-(4-Chloro-2-fluorophenyl)-3,4-dimethylbenzamide 277.72 4.83 -4.86 2
3,4-Dichloro-N-(2-hydroxyethyl)benzamide 234.08 2.1‡ - 3

*Estimated values based on structural analogs. †Predicted using QSAR models. ‡Experimental logP .

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